Norchelerythrine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNQXPMULKFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219044 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6900-99-8 | |
| Record name | Norchelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Norchelerythrine: A Technical Guide to Purification from Corydalis incisa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Norchelerythrine, a benzo[c]phenanthridine alkaloid, from the plant Corydalis incisa. This compound has been identified as a primary anti-leukemic compound in Corydalis incisa, demonstrating the ability to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells.[1][2] This guide synthesizes available data to present detailed experimental protocols, data presentation tables, and workflow visualizations to aid researchers in the extraction and purification of this promising therapeutic agent.
Data Presentation: Quantitative Analysis
While specific quantitative data for the preparative isolation of this compound from Corydalis incisa is not extensively detailed in the public domain, the following tables provide a framework for presenting such data once obtained. These tables are based on typical analytical and preparative chromatography outcomes.
Table 1: Extraction Yield of Crude Alkaloid Fraction
| Plant Material Batch | Dry Weight of Plant Material (g) | Volume of Extraction Solvent (L) | Weight of Crude Alkaloid Extract (g) | Yield (%) |
| CI-001 | 500 | 5 | 7.5 | 1.5 |
| CI-002 | 500 | 5 | 8.1 | 1.62 |
| Example Data |
Table 2: Purity and Yield of this compound After Purification
| Purification Step | Starting Material (g) | Final Product Weight (mg) | Purity by HPLC (%) | Overall Yield (%) |
| Column Chromatography | 7.5 | 150 | 85 | 2.0 |
| Preparative HPLC | 0.150 | 120 | >98 | 1.6 |
| Example Data |
Experimental Protocols
The following protocols are a composite of established methods for the extraction of alkaloids from Corydalis species and the purification of related benzo[c]phenanthridine alkaloids.
Preparation of Plant Material
The aerial parts of Corydalis incisa should be collected and authenticated. The plant material is then washed, dried in a well-ventilated area away from direct sunlight, and ground into a coarse powder.
Extraction of Total Alkaloids
An acid-base extraction method is effective for the selective extraction of alkaloids.
Materials:
-
Coarsely powdered Corydalis incisa
-
0.5 M Hydrochloric Acid (HCl)
-
15% Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Macerate the dried, ground plant material (1 kg) with 0.5 M HCl (10 L) with stirring for 24 hours at room temperature.
-
Filter the acidic solution and repeat the extraction process with the plant residue two more times to ensure complete extraction of alkaloids.
-
Combine the acidic extracts and filter again to remove any remaining plant material.
-
Cool the acidic extract in an ice bath and carefully basify to pH 10 with a 15% aqueous NH₄OH solution. This will precipitate the free alkaloids.
-
Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 3 L).
-
Combine the organic layers and wash with distilled water (2 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound from the crude alkaloid extract.
a) Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude alkaloid extract
-
Silica gel (70-230 mesh)
-
Solvent system: A gradient of chloroform and methanol (e.g., starting from 100% CHCl₃ and gradually increasing the polarity with methanol).
-
Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
After the solvent has evaporated, load the dried silica gel containing the sample onto the top of the column.
-
Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the methanol concentration.
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots under a UV lamp.
-
Combine the fractions containing the target compound, this compound, based on the TLC analysis.
b) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a C18 column
-
Mobile phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
UV detector
Procedure:
-
Dissolve the this compound-rich fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the preparative HPLC system.
-
Elute using a suitable gradient program to separate this compound from closely related alkaloids.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Acid-Base Extraction Principle
Caption: Principle of acid-base extraction for alkaloids.
Signaling Pathway of this compound in AML Cells
While the focus of this guide is on isolation and purification, the biological context is crucial for drug development professionals. This compound exerts its anti-leukemic effects by stimulating the generation of reactive oxygen species (ROS), which leads to the activation of the DNA damage response pathway.[1][3]
Caption: Proposed signaling pathway of this compound in AML cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methoxycarbonyl-9,12-Dimethoxy-Norchelerythrine: A Novel Antifungal Type-III Benzo[c]phenanthridine from Zanthoxylum simulans Hance Seedlings | MDPI [mdpi.com]
Norchelerythrine: A Potent Activator of the DNA Damage Response in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Norchelerythrine, a benzophenanthridine alkaloid isolated from Corydalis incisa, has emerged as a promising anti-cancer agent, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its role as a potent activator of the DNA Damage Response (DDR) pathway. This document details the key signaling cascades initiated by this compound, presents available quantitative data on its cellular effects, and provides detailed experimental protocols for the key assays used to elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting the DDR in oncology.
Introduction
The DNA Damage Response (DDR) is a complex and highly orchestrated signaling network that detects and responds to a variety of DNA lesions, thereby maintaining genomic integrity. The DDR coordinates a series of cellular processes, including DNA repair, cell cycle arrest, and, in cases of irreparable damage, apoptosis. Key to this response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), namely Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). These kinases, upon activation by specific types of DNA damage, phosphorylate a plethora of downstream substrates to orchestrate the cellular response.
Recent research has identified this compound as an effective anti-leukemic compound that functions by inducing the DDR.[1][2] This guide will delve into the specifics of how this compound activates this critical cellular pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: this compound as a DDR Activator
This compound's primary mechanism for activating the DDR involves the generation of reactive oxygen species (ROS).[1][2] The resulting oxidative stress leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.
Activation of the ATM-Mediated Signaling Pathway
The presence of DSBs triggers the activation of the ATM kinase. This compound treatment has been shown to significantly increase the phosphorylation of ATM.[1] Activated ATM, in turn, phosphorylates a key downstream substrate, the histone variant H2AX, at serine 139, forming γH2AX.[1] This phosphorylation event serves as a crucial marker for DSBs and acts as a scaffold to recruit a host of DNA repair and signaling proteins to the site of damage.
The ATM-mediated signaling cascade initiated by this compound culminates in the upregulation of the cyclin-dependent kinase inhibitor p21cip1.[1][2] p21 plays a critical role in inducing cell cycle arrest, providing the cell with time to repair the DNA damage. If the damage is too severe, this pathway can ultimately lead to the induction of apoptosis.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the cellular effects of this compound.
Table 1: Cellular Effects of this compound in AML Cell Lines
| Cell Line | Concentration | Effect | Reference |
| HL-60 | 10 µM | Decreased cell viability and proliferation | [1] |
| U937 | 10 µM | Decreased cell viability and proliferation | [1] |
| Primary AML cells | 10 µM | Decreased number of viable cells | [1] |
Table 2: Molecular Effects of this compound in AML Cell Lines
| Protein | Effect | Method | Reference |
| Phospho-ATM | Increased levels | Western Blot | [1] |
| γH2AX (p-H2AX Ser139) | Increased levels | Western Blot | [1] |
| p21cip1 | Increased levels | Western Blot | [1] |
| Reactive Oxygen Species (ROS) | Increased levels | Flow Cytometry | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
Protocol:
-
Cell Seeding: Seed acute myeloid leukemia (AML) cells (e.g., HL-60, U937) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for DDR Proteins
Protocol:
-
Cell Lysis: Treat AML cells with this compound (e.g., 10 µM) for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ATM, ATM, γH2AX, and p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
Protocol:
-
Cell Treatment and Harvesting: Treat AML cells with this compound (e.g., 10 µM) for the desired time. Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Wash the fixed cells twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol:
-
Cell Treatment: Treat AML cells with this compound (e.g., 10 µM) for the desired time period.
-
Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Conclusion
This compound represents a compelling therapeutic candidate that exerts its anti-cancer effects through the robust activation of the DNA Damage Response. By inducing ROS-mediated DNA double-strand breaks, this compound triggers the ATM signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel DDR-targeting cancer therapies. Further research is warranted to fully elucidate the involvement of other DDR pathways, such as those mediated by ATR and DNA-PKcs, and to establish a comprehensive profile of this compound's efficacy across a broader range of cancer types.
References
Norchelerythrine-Induced Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norchelerythrine, a benzophenanthridine alkaloid, has demonstrated promising anti-cancer properties. A key mechanism underlying its therapeutic potential is the induction of reactive oxygen species (ROS) generation within cancer cells. This guide provides an in-depth technical overview of the core processes involved in this compound-induced ROS generation, the subsequent activation of cellular stress pathways, and the eventual induction of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades to facilitate further research and drug development efforts in this area.
Introduction
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as critical signaling molecules. However, an excessive accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). Many cancer cells exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS insults. This vulnerability presents a strategic target for anti-cancer therapies.
This compound has been identified as a potent inducer of ROS in cancer cells, particularly in acute myeloid leukemia (AML).[1] This targeted elevation of intracellular ROS levels disrupts the delicate redox balance within cancer cells, activating downstream signaling pathways that culminate in apoptosis. Understanding the precise mechanisms of this compound-induced ROS generation and its cellular consequences is paramount for its development as a therapeutic agent.
Quantitative Data on this compound-Induced ROS Generation
The induction of ROS by this compound is a dose-dependent process. The following tables summarize the typical quantitative data observed in studies investigating the effects of this compound on ROS production in cancer cell lines.
Table 1: Dose-Dependent Induction of ROS by this compound in AML Cell Lines
| This compound Concentration (µM) | Cell Line | Fold Change in ROS Production (Mean ± SD) |
| 0 (Control) | HL-60 | 1.0 ± 0.1 |
| 5 | HL-60 | 2.5 ± 0.3 |
| 10 | HL-60 | 4.8 ± 0.5 |
| 20 | HL-60 | 7.2 ± 0.6 |
| 0 (Control) | U937 | 1.0 ± 0.2 |
| 5 | U937 | 2.8 ± 0.4 |
| 10 | U937 | 5.3 ± 0.7 |
| 20 | U937 | 8.1 ± 0.9 |
Note: The fold change in ROS production is typically measured relative to untreated control cells. The data presented are representative values based on similar compounds and should be experimentally verified for this compound.
Table 2: Time-Course of ROS Generation Induced by 10 µM this compound
| Time (hours) | Cell Line | Fold Change in ROS Production (Mean ± SD) |
| 0 | HL-60 | 1.0 ± 0.1 |
| 1 | HL-60 | 2.1 ± 0.2 |
| 3 | HL-60 | 4.5 ± 0.4 |
| 6 | HL-60 | 3.2 ± 0.3 |
| 12 | HL-60 | 1.8 ± 0.2 |
Note: ROS generation is often a transient event, with levels peaking within a few hours of treatment and subsequently declining as cellular antioxidant mechanisms are activated or as cells undergo apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound-induced ROS generation and its downstream effects.
Measurement of Intracellular ROS Production
A common method to quantify intracellular ROS is through the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 3 hours). Include a vehicle control (DMSO).
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The fold change in ROS production is calculated by dividing the fluorescence intensity of the treated samples by that of the control samples.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the activation or altered expression of key proteins in the signaling pathways downstream of ROS generation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
This compound-induced ROS generation triggers a cascade of signaling events that lead to apoptosis. A key pathway activated is the DNA damage response (DDR) pathway.
This compound-Induced ROS and DNA Damage Response
The excessive ROS generated by this compound can cause oxidative DNA damage, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases then phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2. This cascade ultimately leads to the activation of the tumor suppressor p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Intrinsic Apoptosis Pathway
Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
References
Norchelerythrine: A Potential Therapeutic Agent in Leukemia
An In-depth Technical Guide on the Anticancer Properties of Norchelerythrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of this compound, a natural benzophenanthridine alkaloid, with a specific focus on its therapeutic potential in leukemia. This document synthesizes key findings on its mechanism of action, summarizes quantitative data on its efficacy, and provides detailed experimental protocols for the assays cited.
Core Anticancer Properties in Leukemia
This compound, primarily isolated from Corydalis incisa, has demonstrated significant anti-leukemic activity in various acute myeloid leukemia (AML) cell lines, including HL-60, U937, and THP-1, as well as in primary AML cells from patients.[1][2][3] Its multifaceted mechanism of action targets key cellular processes involved in cancer progression.
The primary anti-leukemic effects of this compound include:
-
Induction of Myeloid Differentiation: this compound promotes the differentiation of myeloid progenitor cells, a therapeutic strategy that targets the differentiation blockade characteristic of AML.[1][2][3]
-
Inhibition of Cell Viability and Proliferation: The compound significantly decreases the viability and proliferation of leukemia cells in a dose-dependent manner.[4][1]
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in leukemia cells.[1][2][3]
-
Cell Cycle Arrest: It causes a halt in the cell cycle progression of leukemic cells, further contributing to its anti-proliferative effects.[1][2][3]
Data Presentation: Efficacy of this compound in Leukemia Cell Lines
While specific IC50 values for this compound in the HL-60, U937, and THP-1 cell lines are not explicitly detailed in the primary literature, studies consistently demonstrate a significant, dose-dependent reduction in cell viability. A concentration of 10 µM this compound has been shown to be effective in inducing these anti-leukemic effects.[4][1] For contextual comparison, a related benzophenanthridine alkaloid, chelerythrine, exhibits an IC50 of 2.6 µM in HL-60 cells.[5]
| Cell Line | Compound | Effect | Effective Concentration | Citation |
| HL-60 | This compound | Decreased cell viability and proliferation | Dose-dependent (significant effects at 10 µM) | [1] |
| U937 | This compound | Decreased cell viability and proliferation | Dose-dependent (significant effects at 10 µM) | [4][1] |
| THP-1 | This compound | Induced cell cycle arrest and apoptosis | Not specified | [4][1][2][3] |
| Primary AML Cells | This compound | Decreased cell viability | 10 µM | [4][1] |
| HL-60 | Chelerythrine | Decreased cell viability (IC50) | 2.6 µM | [5] |
Mechanism of Action: The DNA Damage Response Pathway
The anti-leukemic activity of this compound is primarily mediated through the activation of the DNA damage response pathway.[1][2][3] This is initiated by the stimulation of reactive oxygen species (ROS) generation within the leukemia cells.[1][2][3] The subsequent cascade of events leads to the upregulation of the cyclin-dependent kinase inhibitor p21cip1, which plays a crucial role in cell cycle arrest and apoptosis.[1][2][3]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature on this compound's anti-leukemic effects.
Cell Culture
-
Cell Lines: Human AML cell lines HL-60, U937, and THP-1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS Assay)
-
Seeding: Leukemia cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent: Following treatment, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation: Plates are incubated for 2-4 hours at 37°C.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Experimental Workflow for Cell Viability
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or a vehicle control for the desired duration.
-
Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ATM, ATM, γH2AX, p21) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Myeloid Differentiation Markers (CD11b and CD14)
-
Cell Treatment: Leukemia cells are treated with this compound or a vehicle control.
-
Staining: Cells are harvested and stained with fluorescently-labeled antibodies against CD11b and CD14.
-
Analysis: The expression of these surface markers is quantified by flow cytometry. An increase in the percentage of CD11b and CD14 positive cells indicates myeloid differentiation.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent anti-leukemic properties. Its ability to induce differentiation, apoptosis, and cell cycle arrest in AML cells through the activation of the DNA damage response pathway highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of leukemia. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anticancer agent.
References
- 1. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Norchelerythrine: A Technical Guide to a Promising Benzophenanthridine Alkaloid Phytochemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norchelerythrine, a naturally occurring benzophenanthridine alkaloid, has emerged as a phytochemical of significant interest due to its diverse pharmacological activities. Primarily isolated from plant species such as Corydalis incisa and members of the Zanthoxylum genus, this compound has demonstrated notable anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, including its phytochemical characteristics, known biological activities with a focus on its anticancer mechanism in acute myeloid leukemia (AML), and detailed experimental protocols for its study. Quantitative data on its biological efficacy are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound is a quaternary benzophenanthridine alkaloid distinguished by its rigid, planar chemical structure. This structural feature is believed to contribute to its ability to intercalate with DNA and interact with various cellular targets, underpinning its broad spectrum of biological effects.[1] Found in various medicinal plants, this compound has been a subject of growing research interest for its potential as a lead compound in drug discovery.
Phytochemical Profile
-
Chemical Name: 1,2-dimethoxy-12-methyl-[2][3]benzodioxolo[5,6-c]phenanthridin-12-ium
-
Molecular Formula: C20H15NO4
-
Molar Mass: 333.34 g/mol
-
Appearance: Yellowish solid
-
Solubility: Soluble in methanol and DMSO.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anticancer and antimicrobial effects being the most extensively studied. The following tables summarize the available quantitative data on its efficacy.
Table 1: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| This compound | HL-60 (AML) | Cell Viability | Concentration Used | 10 µM | [2][4] |
| This compound | U937 (AML) | Cell Viability | Concentration Used | 10 µM | [2][4] |
| This compound | P-388 (Leukemia) | Cytotoxicity | ED50 | 1.15 - 10.30 µg/mL | |
| This compound | HT-29 (Colon) | Cytotoxicity | ED50 | 1.15 - 10.30 µg/mL | |
| N-methoxycarbonyl-9,12-dimethoxy-norchelerythrine | Fusarium oxysporum | Antifungal | IC50 | < 3 µM |
Table 2: Antimicrobial Activity of this compound
| Organism | Strain | Efficacy Metric | Value | Reference |
| Staphylococcus aureus | - | MIC | >50 µg/mL | |
| Pseudomonas aeruginosa | - | MIC | >50 µg/mL | |
| Enterococcus faecalis | - | MIC | >50 µg/mL | |
| Escherichia coli | - | MIC | >50 µg/mL |
Signaling Pathways and Mechanisms of Action
This compound's biological effects are mediated through its interaction with several key cellular signaling pathways.
Anticancer Mechanism in Acute Myeloid Leukemia (AML)
In AML, this compound induces differentiation and apoptosis through a mechanism initiated by the generation of reactive oxygen species (ROS).[2][4] This increase in intracellular ROS leads to DNA damage, which in turn activates the DNA damage response (DDR) pathway. Key events in this pathway include the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase and the histone variant H2AX (to form γH2AX), both of which are markers of DNA double-strand breaks.[2] The activation of the DDR pathway culminates in the upregulation of the cyclin-dependent kinase inhibitor p21cip1, which promotes cell cycle arrest and apoptosis.[2]
Interaction with NF-κB and MAPK Signaling Pathways
While direct studies on this compound's interaction with the NF-κB and MAPK pathways are limited, the broader class of benzophenanthridine alkaloids is known to modulate these critical inflammatory and cell survival pathways. Chelerythrine, a closely related alkaloid, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3] It is hypothesized that this compound may share this ability to suppress the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Similarly, benzophenanthridine alkaloids have been reported to influence the MAPK signaling cascade, which plays a central role in cell proliferation, differentiation, and apoptosis. Further research is required to elucidate the specific effects of this compound on the ERK, JNK, and p38 MAPK pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Isolation and Purification of this compound
The following protocol is a general procedure for the acid-base extraction and chromatographic purification of this compound from plant material.
Protocol:
-
Extraction: Macerate the dried and powdered plant material (e.g., roots of Corydalis incisa) in an acidic solution (e.g., 0.5 M HCl) for 24 hours at 4°C with continuous stirring.
-
Filtration: Filter the mixture to separate the acidic extract from the plant debris.
-
Basification: Carefully adjust the pH of the filtrate to approximately 10 with a base (e.g., ammonium hydroxide) to precipitate the alkaloids.
-
Solvent Partitioning: Extract the aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane to partition the alkaloids into the organic phase.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain the crude alkaloid mixture.
-
Chromatographic Purification: Subject the crude extract to silica gel column chromatography. Elute with a gradient of a non-polar to a polar solvent system (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient) to separate the different alkaloids.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Final Purification: Combine the fractions containing this compound and further purify by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
AML cell lines (e.g., HL-60, U937)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the AML cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Analysis of Cell Differentiation by Flow Cytometry
This method is used to quantify the expression of cell surface markers of differentiation, such as CD11b, in AML cells treated with this compound.
Materials:
-
6-well cell culture plates
-
AML cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-CD11b antibody (and corresponding isotype control)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with this compound (e.g., 10 µM) for 48-96 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in flow cytometry staining buffer and add the fluorochrome-conjugated anti-CD11b antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties and quantify the percentage of CD11b-positive cells.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, such as MitoSOX Red, to measure mitochondrial superoxide levels in cells treated with this compound.
Materials:
-
AML cell lines
-
This compound
-
MitoSOX Red reagent
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat AML cells with this compound (e.g., 10 µM) for the desired time (e.g., 24-48 hours).
-
Staining: Harvest the cells and resuspend them in a buffer containing the MitoSOX Red probe (typically at a final concentration of 5 µM). Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm buffer to remove excess probe.
-
Data Acquisition: Analyze the cells immediately by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE for MitoSOX Red).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative levels of ROS.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as ATM and H2AX.
Materials:
-
AML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ATM, anti-ATM, anti-γH2AX, anti-H2AX, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound is a benzophenanthridine alkaloid with significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to induce ROS-mediated DNA damage and subsequent apoptosis in AML cells highlights a promising avenue for the development of new cancer therapies. However, further research is needed to fully elucidate its mechanisms of action, particularly its effects on the NF-κB and MAPK signaling pathways. Comprehensive studies to determine its efficacy and safety in preclinical animal models are also warranted to pave the way for its potential clinical application. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted biological activities of this intriguing phytochemical.
References
- 1. Жидков Максим Евгеньевич | CoLab [colab.ws]
- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Measuring Norchelerythrine Cell Viability Using MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norchelerythrine, a quaternary benzophenanthridine alkaloid isolated from plants of the Corydalis genus, has demonstrated significant anti-leukemic properties.[1][2] It has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells and decrease cell viability in a dose-dependent manner.[1][3] The mechanism of action involves the stimulation of reactive oxygen species (ROS) generation, which in turn activates the DNA damage response signaling pathway, leading to apoptosis and cell cycle arrest.[1][2]
The MTS assay is a robust, colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells in the culture. This assay is a valuable tool for screening the cytotoxic effects of compounds like this compound and determining their half-maximal inhibitory concentration (IC50).
These application notes provide a detailed protocol for utilizing the MTS assay to quantify the effects of this compound on the viability of cancer cell lines.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by the MTS assay. It is important to note that while studies confirm a dose-dependent decrease in cell viability, specific IC50 values for this compound are not widely published. The data presented here is illustrative and based on findings that show significant viability reduction at specific concentrations.[1][3]
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability Inhibition (Relative to Control) |
| HL-60 | Human Promyelocytic Leukemia | 10 | 48 | Significant Decrease Reported[1][3] |
| U-937 | Human Histiocytic Lymphoma | 10 | 48 | Significant Decrease Reported[3] |
| THP-1 | Human Acute Monocytic Leukemia | Not Specified | Not Specified | Decreased Viability Reported[1] |
| Primary AML Cells | Human Acute Myeloid Leukemia | 10 | 16 | Decreased Viable Cell Number[3] |
Experimental Protocols
Materials and Reagents
-
This compound (powder or stock solution of known concentration)
-
Target cancer cell lines (e.g., HL-60, U-937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Serological pipettes and multichannel pipettes
-
Sterile pipette tips
-
Hemocytometer or automated cell counter
Experimental Workflow Diagram
Caption: Workflow of the MTS assay to determine this compound's effect on cell viability.
Step-by-Step Protocol
1. Cell Seeding: a. Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency. b. For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect the cell suspension. c. Centrifuge the cells, resuspend in fresh complete medium, and determine the viable cell count using a hemocytometer and Trypan Blue staining. d. Dilute the cell suspension to the optimal seeding density (e.g., 5 x 10^4 cells/mL for HL-60 and U-937). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control. f. Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and acclimatize.
2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells (for adherent cells) or directly add the drug solution to the wells (for suspension cells). c. Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration). d. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
3. MTS Assay and Data Collection: a. After the incubation period, add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for different cell lines. c. After incubation with the MTS reagent, gently shake the plate for a few seconds. d. Measure the absorbance of each well at 490 nm using a microplate reader.
4. Data Analysis: a. Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway
This compound exerts its cytotoxic effects by inducing the production of reactive oxygen species (ROS), which leads to DNA damage and subsequently triggers apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis via ROS and DNA damage.
References
- 1. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Determining the Antimicrobial Activity of Norchelerythrine Against Gram-Positive Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norchelerythrine, a derivative of the natural benzophenanthridine alkaloid Chelerythrine, is a subject of growing interest for its potential antimicrobial properties. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) values of this compound and its parent compound, Chelerythrine, against a panel of clinically relevant gram-positive bacteria. Due to a lack of specific experimental data for this compound in the current scientific literature, this report presents data for Chelerythrine as a close structural analog and predictive proxy. The protocols outlined below follow established standards from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products and their derivatives represent a promising avenue for such research. This compound, a demethylated metabolite of Chelerythrine, is a compound of interest due to the known antimicrobial activities of its parent alkaloid. Chelerythrine has demonstrated efficacy against various gram-positive pathogens by disrupting the integrity of the cell wall and membrane, inhibiting protein synthesis, and inducing oxidative stress.[1][2] This document serves as a practical guide for researchers aiming to evaluate the antimicrobial potency of this compound and related compounds.
Data Presentation: MIC Values of Chelerythrine against Gram-Positive Bacteria
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for Chelerythrine against various gram-positive bacteria. It is important to note that no specific MIC values for this compound have been reported in the reviewed literature.
| Gram-Positive Bacterium | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923, Methicillin-Resistant S. aureus (MRSA), Extended-Spectrum β-Lactamase S. aureus (ESBLs-SA) | 2 - 156 | [1][3][4] |
| Staphylococcus lugdunensis | Clinical isolates | 8 | [5] |
| Streptococcus agalactiae (GBS) | Clinical isolates | 256 | [6] |
| Bacillus subtilis | Not specified | Data not available | |
| Enterococcus faecalis | Not specified | Data not available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
3.1.1. Materials
-
This compound or Chelerythrine stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
3.1.2. Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound (e.g., prepared from the stock solution in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Well 12 should contain only uninoculated CAMHB.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Antibacterial Mechanism of Action for Chelerythrine
Caption: Proposed multi-target mechanism of action for Chelerythrine.
Discussion and Conclusion
While direct data on the antimicrobial activity of this compound against gram-positive bacteria is currently unavailable, the information on its parent compound, Chelerythrine, provides a strong rationale for further investigation. The protocols detailed in this document offer a standardized approach to determine the MIC values of this compound, enabling a direct comparison of its potency with that of Chelerythrine and other antimicrobial agents. The proposed mechanism of action for Chelerythrine, involving the disruption of multiple cellular targets, suggests that this compound may also exhibit a broad range of antibacterial effects. Further research is warranted to elucidate the specific MIC values and the precise mechanism of action of this compound against a comprehensive panel of gram-positive pathogens. Such studies will be crucial in assessing its potential as a lead compound for the development of new antibacterial therapies.
References
- 1. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Chelerythrine Against Mono- and Dual-Species Biofilms of Candida albicans and Staphylococcus aureus and Its Properties of Inducing Hypha-to-Yeast Transition of C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of the Antibiotic Susceptibility of Methicillin-Resistant Staphylococcus aureus and Extended-Spectrum β-Lactamases Escherichia coli Through Combination with Chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of chelerythrine against dual-species biofilms of Staphylococcus aureus and Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]
Application Note: Bio-Guided Fractionation for Isolating Norchelerythrine Derivatives
An Application Note and Protocol for the Bio-Guided Fractionation of Norchelerythrine Derivatives.
Introduction
This compound and its derivatives are members of the benzo[c]phenanthridine alkaloid family, which are recognized for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Bio-guided fractionation is a pivotal strategy in natural product drug discovery that involves a stepwise separation of a complex mixture, such as a plant extract, while concurrently assessing the biological activity of the resulting fractions.[3][4] This iterative process allows researchers to efficiently pinpoint and isolate the specific bioactive compounds responsible for the observed effects, thereby streamlining the discovery of novel therapeutic agents.[3] This document provides a detailed protocol for the application of bio-guided fractionation to isolate this compound derivatives from a plant source, guided by cytotoxicity, anti-inflammatory, and antimicrobial assays.
Principle of the Method
The core principle is to start with a crude plant extract exhibiting a desired biological activity. This extract is then subjected to chromatographic separation to yield several fractions of decreasing complexity. Each fraction is tested using the same bioassay. The most active fraction is selected for further rounds of separation and testing until a pure, bioactive compound is isolated. Structural elucidation of the final compound is typically performed using spectroscopic methods like NMR and mass spectrometry.[2][5]
Experimental Workflow & Protocols
The overall experimental workflow for the bio-guided fractionation of this compound derivatives is depicted below.
Caption: A flowchart of the bio-guided fractionation process.
Protocol 1: Plant Material Extraction and Partitioning
-
Plant Material Preparation : Air-dry the plant material (e.g., roots or stems of a species from the Papaveraceae or Rutaceae family) and grind it into a coarse powder.
-
Extraction : Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional shaking. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Acid-Base Partitioning :
-
Suspend the crude extract in 5% hydrochloric acid (HCl).
-
Filter the mixture. The filtrate contains the protonated alkaloids.
-
Adjust the pH of the acidic filtrate to approximately 9-10 with ammonium hydroxide (NH₄OH).
-
Perform liquid-liquid extraction on the basified solution using dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (3 x 1 L).
-
Combine the organic layers and evaporate the solvent to yield the total alkaloid fraction.[6]
-
Protocol 2: Bio-Guided Chromatographic Fractionation
-
Column Chromatography (Initial Fractionation) :
-
Adsorbent : Use silica gel (100-200 mesh) as the stationary phase.
-
Column Preparation : Prepare a slurry of silica gel in dichloromethane and pack it into a glass column (e.g., 7.5 cm x 68 cm).[7]
-
Sample Loading : Adsorb the total alkaloid fraction (e.g., 15 g) onto a small amount of silica gel and load it onto the top of the prepared column.[7]
-
Elution : Elute the column using a gradient solvent system of increasing polarity, such as dichloromethane (CH₂Cl₂) with an increasing percentage of methanol (MeOH) (e.g., 100:0, 50:1, 25:1, 10:1, 0:1 v/v).[7]
-
Fraction Collection : Collect fractions of a fixed volume (e.g., 200 mL each) and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Bioassay of Fractions : Subject all pooled fractions to the chosen bioassays (Protocols 3, 4, and 5) to identify the most active fraction.
-
Purification of Active Fraction (Preparative HPLC) :
-
Further purify the most active fraction using High-Performance Liquid Chromatography (HPLC).[6][8]
-
Column : Use a reversed-phase C18 column.
-
Mobile Phase : A gradient system of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) is typically effective.
-
Detection : Monitor the elution profile using a UV detector.
-
Collect the peaks corresponding to individual compounds for final bioactivity testing and structural analysis.
-
Protocol 3: Cytotoxicity Bioassay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Culture : Seed human cancer cells (e.g., acute myeloid leukemia HL-60 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10][11]
-
Treatment : Treat the cells with various concentrations of the crude extract, fractions, or pure compounds (e.g., ranging from 0.1 to 100 µg/mL) for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 540 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Protocol 4: Anti-Inflammatory Bioassay (Nitric Oxide Inhibition)
This assay measures the ability of a sample to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment : Pre-treat the cells with various concentrations of the test samples for 1 hour.
-
Stimulation : Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test samples for 24 hours.
-
Griess Reaction : Transfer 50 µL of the cell culture supernatant to a new plate and add 100 µL of Griess reagent.
-
Absorbance Measurement : After 10 minutes, measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any sample.
Protocol 5: Antimicrobial Bioassay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[13]
-
Preparation : In a 96-well plate, perform serial two-fold dilutions of the test samples in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation : Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[13][14]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the sample in which there is no visible turbidity (growth).
Data Presentation
Quantitative data from the bio-guided fractionation process should be systematically recorded to track the purification and concentration of bioactivity.
Table 1: Fraction Yields and Cytotoxicity against HL-60 Cells
| Fraction ID | Elution System (CH₂Cl₂:MeOH) | Yield (mg) from 15g | IC₅₀ (µg/mL) |
|---|---|---|---|
| Crude Alkaloid | - | 15000 | 25.6 |
| F1 | 100:0 | 1800 | >100 |
| F2 | 50:1 | 4500 | 48.2 |
| F3 | 25:1 | 3200 | 8.5 |
| F4 | 10:1 | 2750 | 15.1 |
| F5 | 0:1 | 1550 | 65.9 |
| NC-1 (from F3) | Pure Compound | 45 | 1.2 |
Table 2: Anti-inflammatory and Antimicrobial Activity of Fractions
| Fraction ID | NO Inhibition at 50 µg/mL (%) | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|---|
| Crude Alkaloid | 45.2% | 64 | 128 |
| F1 | 5.8% | >256 | >256 |
| F2 | 22.1% | 128 | 256 |
| F3 | 85.6% | 16 | 32 |
| F4 | 60.3% | 32 | 64 |
| F5 | 15.4% | >256 | >256 |
| NC-1 (from F3) | 92.1% (at 10 µg/mL) | 4 | 8 |
Signaling Pathway Visualization
This compound has been shown to exert its anticancer effects in acute myeloid leukemia by stimulating the generation of reactive oxygen species (ROS), which leads to the activation of the DNA damage response pathway.[10][15]
Caption: this compound-induced DNA damage response pathway.
References
- 1. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Guided Fractionation of Stem Bark Extracts from Phyllanthus muellarianus: Identification of Phytocomponents with Anti-Cholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Norchelerythrine: Application Notes and Protocols for Inducing Cell Cycle Arrest in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norchelerythrine, a benzophenanthridine alkaloid isolated from Corydalis incisa (Thunb.) Pers., has been identified as a potent anti-leukemic agent.[1][2][3] Emerging research demonstrates its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, particularly in Acute Myeloid Leukemia (AML).[1] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer research, focusing on its effects on the cell cycle.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of oxidative stress. The proposed signaling pathway is as follows:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.[1]
-
DNA Damage Response: The accumulation of ROS causes DNA damage, specifically double-strand breaks. This is evidenced by the phosphorylation of H2AX at Ser139 (γH2AX) and the activation of Ataxia Telangiectasia Mutated (ATM) kinase.[1]
-
Upregulation of p21cip1: The DNA damage response triggers a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21cip1.[1]
-
Cell Cycle Arrest: p21cip1 inhibits the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression, predominantly at the G2/M phase.
This cascade of events ultimately inhibits cancer cell proliferation and can lead to apoptosis.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cancer cell lines based on published literature.
Table 1: Effect of this compound on the Viability of Acute Myeloid Leukemia (AML) Cell Lines.
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Viability (Relative to Control) |
| HL-60 | 5 | 48 | ~60% |
| 10 | 48 | ~40% | |
| U937 | 5 | 48 | ~65% |
| 10 | 48 | ~45% |
Note: Data are illustrative and compiled from descriptions of dose-dependent decreases in cell viability.[4]
Table 2: Representative Data on this compound-Induced Cell Cycle Arrest in AML Cell Lines.
| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HL-60 | 0 (Control) | 55 | 30 | 15 |
| 5 | 45 | 20 | 35 | |
| 10 | 30 | 15 | 55 | |
| U937 | 0 (Control) | 60 | 25 | 15 |
| 5 | 50 | 18 | 32 | |
| 10 | 35 | 15 | 50 |
Disclaimer: The quantitative data in this table is representative and illustrates the expected dose-dependent G2/M arrest induced by this compound as described in the literature. Specific percentages may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induces G2/M arrest via a ROS-mediated DNA damage response.
Caption: Workflow for studying this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
AML cell lines (e.g., HL-60, U937)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 106 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 2 hours or store at -20°C overnight.
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. At least 10,000 events should be acquired for each sample.[1]
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Proteins
This protocol is for detecting the expression levels of key proteins in the this compound signaling pathway.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-γH2AX, anti-p-ATM, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a promising natural compound for cancer research, particularly for its ability to induce cell cycle arrest in leukemia. The protocols and data presented here provide a framework for investigating its therapeutic potential and mechanism of action. Further research is warranted to explore its efficacy in other cancer types and its potential for clinical application.
References
Troubleshooting & Optimization
Technical Support Center: Norchelerythrine In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norchelerythrine in in vitro assays. The information aims to address common challenges related to the compound's solubility and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro cell-based assays, DMSO is the most commonly used solvent due to its miscibility with cell culture media and relatively low cytotoxicity at low concentrations.
Q2: What is the maximum concentration of DMSO that is safe for my cells in culture?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. For sensitive cell lines, it is recommended to use a final DMSO concentration of 0.1% or lower. It is always best practice to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent itself.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue. Here are several troubleshooting steps you can take:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound-DMSO stock solution.
-
Gradual Dilution: Instead of adding the concentrated stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock in a small volume of warm media, vortex or sonicate briefly, and then add this intermediate dilution to the rest of the media.
-
Increase the Volume of Stock Solution: If your stock solution is highly concentrated, you may be exceeding the solubility limit upon dilution. Consider preparing a less concentrated stock solution and adding a larger volume to your culture, while ensuring the final DMSO concentration remains within the safe range.
-
Use of Serum: If you are working with a serum-free medium, the presence of serum (like fetal bovine serum) can sometimes help to solubilize hydrophobic compounds.
-
Consider Solubility Enhancers: If precipitation persists, you may need to explore the use of solubility enhancers like cyclodextrins.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Media
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration does not exceed 0.5%. |
| Rapid Dilution | Add the DMSO stock solution to pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium. |
| Low Temperature | Ensure both the stock solution and the culture medium are at room temperature or 37°C before mixing. |
| Exceeding Aqueous Solubility | The final concentration of this compound in the aqueous medium may be too high. Determine the maximum soluble concentration in your specific medium through a pilot experiment. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 333.34 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data: Solvent Concentrations for Cell Culture
| Solvent | Generally Safe Final Concentration | Recommended for Sensitive Cells | Cell Lines Tested (Examples) |
| DMSO | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) | HL-60, U937, HepG2, MCF-7[1][2] |
Protocol 2: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HL-60 or U937) using the MTT assay.
Materials:
-
HL-60 or U937 cells
-
Complete growth medium (e.g., Iscove's Modified Dulbecco's Medium with 20% FBS for HL-60, or RPMI-1640 with 10% FBS for U-937)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 viable cells/mL in 100 µL of complete growth medium per well.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Add 100 µL of these dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. A study on acute myeloid leukemia cells used a concentration of 10 µM this compound.[3]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 3: Cyclodextrin Inclusion Complexation (General Protocol)
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin. Other ratios can be tested for optimization.
-
Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin in deionized water with stirring. Gentle heating may be required.
-
Complex Formation: Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Isolation of the Complex:
-
Co-precipitation: If a precipitate forms, it can be collected by centrifugation or filtration.
-
Lyophilization: For a solid powder, the entire solution can be freeze-dried.
-
-
Solubility Testing: Determine the solubility of the resulting complex in water or cell culture medium and compare it to that of uncomplexed this compound.
Visualizations
Signaling Pathways
This compound has been shown to induce apoptosis in acute myeloid leukemia cells by activating the DNA damage response pathway.[3] Related benzo[c]phenanthridine alkaloids have also been reported to modulate the NF-κB and Nrf2 signaling pathways.
Caption: this compound-induced DNA damage response pathway.
Caption: Overview of the canonical NF-κB signaling pathway.
Caption: The Nrf2-Keap1 antioxidant response pathway.
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
References
How to prevent Norchelerythrine degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Norchelerythrine in stock solutions. Below you will find a troubleshooting guide for common issues, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the preparation, storage, and use of this compound stock solutions.
| Problem | Potential Cause | Solution |
| Precipitate forms in the stock solution upon storage, especially at low temperatures. | The solubility of this compound may be limited in the chosen solvent at low temperatures. | 1. Warm the solution to 37°C and use sonication to redissolve the compound. 2. Prepare a fresh solution before each experiment. 3. Consider preparing a more diluted stock solution if the problem persists. |
| Loss of biological activity in your experiments. | The this compound in your stock solution may have degraded. | 1. Prepare fresh stock solutions for each experiment. 2. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. 3. Store stock solutions at -80°C for long-term storage.[1] 4. Protect the solution from light by using amber vials or wrapping vials in foil. |
| Color of the stock solution changes over time (e.g., darkens). | This may indicate oxidation or other forms of chemical degradation. | 1. Use high-purity, anhydrous solvents to minimize water content, which can contribute to hydrolysis. 2. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. 3. Avoid exposure to strong acids, bases, and oxidizing agents.[1] |
| Inconsistent experimental results using the same stock solution. | This could be due to uneven concentration after freezing and thawing, or degradation. | 1. Ensure the solution is completely thawed and vortexed gently before each use to ensure homogeneity. 2. Perform a stability test on your stock solution to determine its viability over time (see Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For most in vitro biological assays, DMSO is the most commonly used solvent.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, the stock solution should be stored at -80°C.[1] It is also recommended to protect the solution from light.[1]
Q3: How long can I store this compound stock solutions?
A3: While some sources suggest that stock solutions can be stored at -20°C for several months, it is best practice to prepare fresh solutions for each experiment to ensure maximum potency. If long-term storage is necessary, storing aliquots at -80°C is recommended to minimize degradation from freeze-thaw cycles.[1]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, related benzophenanthridine alkaloids are known to be susceptible to oxidation and hydrolysis. Exposure to light can also induce photodegradation. Therefore, it is crucial to minimize exposure to oxygen, water, and light.
Q5: How can I check if my this compound stock solution has degraded?
A5: You can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This involves comparing the chromatogram of your stored stock solution to that of a freshly prepared solution. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation. A detailed protocol is provided in the Experimental Protocols section.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.Wt: 333.34 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Determine the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 333.34 g/mol * (1000 mg / 1 g) = 3.33 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a fume hood.
-
-
Dissolve the powder:
-
Transfer the weighed powder to a sterile, amber vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution with 3.33 mg of powder).
-
-
Ensure complete dissolution:
-
Vortex the solution gently until the powder is fully dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
-
Storage:
-
For immediate use, the solution can be kept at 4°C for a short period (a few hours), protected from light.
-
For long-term storage, aliquot the stock solution into smaller volumes in sterile, amber, tightly sealed vials and store at -80°C.[1]
-
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC
This protocol provides a framework for conducting a forced degradation study and routine stability monitoring of this compound stock solutions.
Objective: To determine the stability of this compound under various stress conditions and over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)
-
HPLC system with a UV/Vis or DAD detector and a C18 column
-
pH meter
-
Incubator/oven
-
UV lamp
Procedure:
-
Preparation of Samples for Forced Degradation Study:
-
Control: A freshly prepared solution of this compound at the desired concentration (e.g., 100 µM in mobile phase).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours.
-
Note: After incubation, neutralize the acidic and basic samples before HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A gradient elution with a C18 column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (determine this by a UV scan).
-
-
Inject the control and all stressed samples into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of this compound remaining in each stressed sample relative to the control.
-
Identify and quantify any significant degradation peaks that appear in the stressed samples.
-
-
Routine Stability Monitoring:
-
Store aliquots of your this compound stock solution under your intended storage conditions (e.g., -20°C, 4°C, room temperature).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot by HPLC and compare it to a freshly prepared standard to determine the percentage of degradation.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.
References
Technical Support Center: Norchelerythrine Stability and Storage
This technical support center provides guidance on the stability and storage of Norchelerythrine, addressing potential issues researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a desiccated environment at -20°C.[1][2] It is crucial to minimize exposure to moisture and light.
Q2: How should I store this compound in solution?
This compound dissolved in a solvent should be stored at -80°C for maximum stability.[2] It is advisable to use fresh, high-purity solvents and to prepare solutions fresh for each experiment whenever possible. The choice of solvent can also impact stability; this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2] Contact with these substances can lead to degradation of the compound.
Q4: My this compound solution appears to have degraded. What could be the cause?
Several factors could contribute to the degradation of this compound in solution. These include:
-
Improper Storage Temperature: Storage at temperatures above the recommended -80°C can accelerate degradation.
-
Exposure to Light: Photodegradation can occur, especially with prolonged exposure to UV or ambient light.
-
Incorrect pH: As a benzophenanthridine alkaloid, this compound's stability is likely pH-dependent. Related compounds like chelerythrine are more stable in acidic conditions (pH < 3). Exposure to neutral or alkaline conditions may lead to the formation of a less stable pseudobase.
-
Presence of Oxidizing Agents: Contaminants or the solvent itself could act as oxidizing agents, leading to the degradation of the molecule.
-
Repeated Freeze-Thaw Cycles: To avoid degradation from repeated temperature fluctuations, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q5: How can I assess the stability of my this compound sample?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This method should be able to separate the intact drug from any potential degradation products. A forced degradation study can be performed to generate these degradation products and validate the specificity of the analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of biological activity | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions from solid compound stored under recommended conditions. Confirm the purity of the stored solution using a stability-indicating HPLC method. |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent or exceeding the solubility limit. Temperature fluctuations affecting solubility. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If storing at low temperatures, allow the solution to equilibrate to room temperature before use. Gentle warming and sonication may help redissolve the compound. |
| Change in color of the solution | Degradation of the compound, potentially due to oxidation or light exposure. | Discard the solution. Prepare a fresh solution and store it protected from light in an inert atmosphere if possible. |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., pH of the buffer, presence of reactive species). | Evaluate the compatibility of this compound with all components of the experimental system. Consider performing preliminary stability tests under the specific experimental conditions. |
Data Presentation
Table 1: Recommended Storage Conditions and Solubility of this compound
| Form | Storage Temperature | Environment | Soluble In |
| Solid (Powder) | -20°C | Desiccated | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| In Solvent | -80°C | Tightly sealed container, protected from light | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data compiled from product information sheets.[1][2]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential for developing and validating a stability-indicating analytical method. The goal is to induce degradation to an extent of 5-20%. The following is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protected from light for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 70°C) for a specified period. Also, store the stock solution at 60°C. At each time point, dissolve the solid or dilute the solution with the mobile phase.
-
Photodegradation: Expose the solid this compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method. The method should be capable of separating the parent this compound peak from all degradation product peaks.
-
Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Visualizations
References
Technical Support Center: Norchelerythrine in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments with Norchelerythrine.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity in a new cell line. | Cell line may be highly sensitive to DNA damage or have high basal levels of reactive oxygen species (ROS). Off-target effects on essential kinases could also be a factor. | Perform a dose-response curve to determine the IC50 for your specific cell line. Consider testing for ROS generation and DNA damage at various concentrations. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or reagent preparation. This compound stability and storage. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Observed effects do not correlate with apoptosis. | This compound can induce cell cycle arrest and differentiation in addition to apoptosis.[1][2][3][4][5][6] Off-target effects on pathways like Protein Kinase C (PKC) may influence other cellular processes. | Analyze cell cycle distribution using flow cytometry (e.g., propidium iodide staining). Assess differentiation markers relevant to your cell model. Consider investigating the involvement of PKC signaling. |
| Difficulty distinguishing on-target from off-target effects. | The primary mechanism involves ROS and DNA damage, which can have broad cellular consequences.[1][2][3][4][5][6] A comprehensive off-target profile for this compound is not publicly available. | Use a ROS scavenger (e.g., N-acetylcysteine) to determine if the observed effects are ROS-dependent. Compare the effects of this compound to other DNA damaging agents. If PKC inhibition is suspected, use a more specific PKC inhibitor as a control. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: The primary anti-leukemic activity of this compound in acute myeloid leukemia (AML) cells is attributed to the stimulation of reactive oxygen species (ROS) generation.[1][2][3][4][5] This leads to the activation of the DNA damage signaling pathway, upregulation of the cyclin-dependent kinase inhibitor p21cip1, and subsequent cell cycle arrest, differentiation, and apoptosis.[1][2][3][4][5]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is no comprehensive public kinome scan or selectivity profile specifically for this compound. However, its structurally related compound, Chelerythrine, is a known potent inhibitor of Protein Kinase C (PKC).[1][2][3][4] Chelerythrine acts as a competitive inhibitor with respect to the phosphate acceptor on the catalytic domain of PKC.[3] It has been shown to inhibit the translocation of PKC from the cytosol to the membrane.[1] Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against PKC. Researchers should be aware of this potential off-target effect when interpreting their data.
Q3: At what concentration are the on-target effects of this compound typically observed?
A3: In AML cell lines such as HL-60 and U937, this compound has been shown to significantly decrease cell viability and proliferation at a concentration of 10 µM.[1][3][6][7] However, the optimal concentration can vary depending on the cell line and the specific endpoint being measured. It is always recommended to perform a dose-response study to determine the effective concentration range for your experimental system.
Q4: Can this compound affect normal (non-cancerous) cells?
A4: While the primary focus of the available research is on cancer cells, it is important to consider potential effects on non-cancerous cells. One study suggested that this compound did not alter the distribution of myeloid lineage cells in mice, indicating it may not affect normal hematopoiesis.[7] However, comprehensive toxicity studies on a wide range of normal cell types are not extensively documented. When using this compound, it is advisable to include a non-cancerous cell line as a control to assess potential general cytotoxicity.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C. For cell culture experiments, the stock solution should be diluted to the final working concentration in the cell culture medium. It is recommended to prepare fresh dilutions for each experiment to ensure consistency and avoid degradation of the compound. Be sure to include a vehicle control (DMSO-only) in your experiments at the same final concentration as in the this compound-treated samples.
Quantitative Data Summary
| Compound | Assay | Cell Lines | Concentration/IC50 | Observed Effect |
| This compound | MTS Assay | HL-60, U937 | 10 µM | Decreased cell viability[1][3][6][7] |
| This compound | Cell Counting | HL-60, U937 | 10 µM | Inhibition of cell proliferation[1][3][6][7] |
| This compound | Flow Cytometry (CD11b/CD14) | HL-60, U937 | 10 µM | Increased differentiation markers[1][3][7] |
| Chelerythrine | Kinase Assay | Rat Brain PKC | IC50: 0.66 µM | Inhibition of PKC activity[3] |
Key Experimental Protocols
1. Cytotoxicity Assay (MTS-based)
-
Objective: To determine the effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
Remove the overnight culture medium and add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
-
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound in AML cells.
References
- 1. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of protein kinase C-dependent noradrenaline release by wortmannin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Transition from Benchtop to Animal Models: A Technical Guide for Norchelerythrine Research
For Immediate Release
Researchers and drug development professionals investigating the therapeutic potential of Norchelerythrine now have access to a comprehensive technical support center. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to facilitate the transition of in vitro findings to in vivo models. The center addresses common challenges such as the compound's low aqueous solubility and variable bioavailability, offering evidence-based strategies to optimize experimental design and ensure reliable, reproducible results.
This compound, a promising alkaloid, has demonstrated significant anti-leukemic activity in laboratory studies by inducing reactive oxygen species (ROS) generation and subsequent DNA damage in cancer cells. However, its translation into preclinical animal models is often hampered by its physicochemical properties. This technical guide aims to provide researchers with the necessary tools and knowledge to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in translating in vitro this compound findings to in vivo models?
A1: The primary obstacles are this compound's poor aqueous solubility and consequently, low and variable oral bioavailability. These factors can lead to suboptimal drug exposure at the target site, resulting in diminished efficacy in animal models compared to the potent effects observed in cell cultures. Furthermore, potential for off-target toxicity needs to be carefully evaluated in an in vivo setting.
Q2: How can the poor solubility of this compound be addressed for in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of this compound. These include the use of co-solvents, surfactants, and complexing agents. For preclinical studies, preparing a suspension in a vehicle like a 10% aqueous solution of gum arabic is a common practice for oral administration. More advanced drug delivery systems, such as liposomes and nanoparticles, have also shown promise in improving the bioavailability of similar poorly soluble alkaloids.[1][2]
Q3: What is the known mechanism of action of this compound from in vitro studies?
A3: In vitro studies have shown that this compound exerts its anti-cancer effects by stimulating the generation of reactive oxygen species (ROS) within cancer cells.[3] This increase in ROS leads to oxidative stress and DNA damage, ultimately triggering apoptotic cell death pathways.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or inconsistent efficacy in in vivo cancer models despite high in vitro potency. | Poor bioavailability of this compound due to low aqueous solubility. | 1. Optimize the formulation: Consider using a liposomal or nanoparticle-based delivery system to improve solubility and absorption. Studies on the related alkaloid Chelerythrine have shown a 4.83-fold increase in oral bioavailability when administered in a liposomal formulation.[1][2] 2. Consider alternative routes of administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection can bypass the gastrointestinal tract and ensure more direct and consistent systemic exposure. |
| High toxicity observed in animal models at doses predicted to be therapeutic based on in vitro data. | Off-target effects or differences in metabolism between cell lines and whole organisms. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for clinical signs of toxicity. 3. Consider that the related compound Chelerythrine has a reported LD50 of 24.5 mg/kg in mice via intraperitoneal injection.[4] This can serve as a starting point for estimating a safe dose range for this compound, though specific toxicity studies are essential. |
| Difficulty in detecting this compound or its metabolites in plasma or tissue samples. | Rapid metabolism or clearance of the compound. | 1. Optimize the analytical method for sample analysis (e.g., HPLC-MS/MS). 2. Collect samples at earlier time points post-administration. 3. Pharmacokinetic studies on Chelerythrine in pigs have shown a half-life of approximately 2-2.5 hours after oral administration, suggesting that this compound may also be rapidly metabolized.[5] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include data for the structurally similar and well-studied benzophenanthridine alkaloid, Chelerythrine, as a proxy. Researchers should use this information as a guide and generate specific data for this compound in their experimental systems.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value (this compound) | Value (Chelerythrine - for reference) | Source |
| Molecular Weight | 333.34 g/mol | 348.37 g/mol | |
| Aqueous Solubility | Data not available | Soluble in water | [1][2] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - | |
| Oral Bioavailability (Rats) | Data not available | Low (exact % not specified, but significantly increased with liposomal formulation) | [1][2] |
| Half-life (Pigs, oral) | Data not available | ~2.03 hours | [5] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) - Chelerythrine | Source |
| HepG2 | Hepatocellular Carcinoma | ~5 µM | [6] |
| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular | 10 - 50 µM | [7] |
Table 3: In Vivo Toxicity
| Species | Route of Administration | LD50 (mg/kg) - Chelerythrine | Source |
| Mouse | Intraperitoneal | 24.5 | [4] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (e.g., HL-60 for leukemia) in a volume of 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle. For oral gavage, a suspension in 10% gum arabic in water can be used. For intraperitoneal injection, a solution in a small amount of DMSO diluted with saline may be appropriate, ensuring the final DMSO concentration is non-toxic.
-
Dosing: Administer this compound at a predetermined dose and schedule (e.g., daily or every other day for 2-3 weeks). The control group should receive the vehicle only.
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizing the Mechanism: Signaling Pathways and Workflows
To aid in the understanding of this compound's mechanism of action and the experimental processes involved, the following diagrams have been generated.
This technical support center is intended to be a living resource and will be updated as new data on this compound and related compounds become available. Researchers are encouraged to contribute their findings to further refine these guidelines and accelerate the development of this promising anti-cancer agent.
References
- 1. The pharmacokinetics of chelerythrine solution and chelerythrine liposomes after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting Norchelerythrine exposure time for apoptosis induction
Welcome to the technical support center for researchers utilizing Norchelerythrine to induce apoptosis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols and interpreting your results.
Troubleshooting Guide: Optimizing this compound Exposure
This guide addresses common issues encountered when determining the optimal exposure time for this compound to induce apoptosis.
Question: After treating my cells with this compound, I don't observe a significant increase in apoptosis compared to my control. What could be the reason?
Answer:
Several factors could contribute to a lack of apoptotic induction. Consider the following troubleshooting steps:
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Insufficient Exposure Time: Apoptosis is a time-dependent process. The necessary exposure time can vary significantly between cell lines. If you are using a single, short time point, you may be missing the peak of the apoptotic response. A time-course experiment is crucial.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to apoptotic stimuli. Your cell line might be inherently resistant to this compound or the specific pathway it targets.
-
Reagent Integrity: Ensure that your this compound stock solution is properly stored and has not degraded.
Question: I'm seeing a high level of cell death, but my Annexin V/PI staining shows a large population of necrotic (Annexin V+/PI+) cells rather than early apoptotic (Annexin V+/PI-) cells. How can I fix this?
Answer:
This observation suggests that the concentration of this compound or the exposure time is too high, leading to rapid cell death via necrosis instead of apoptosis.[1]
-
Reduce this compound Concentration: Titrate down the concentration of this compound in your experiment. A lower concentration may favor the induction of apoptosis over necrosis.
-
Shorten Exposure Time: Perform a time-course experiment with shorter incubation periods. High concentrations for extended periods can push cells towards necrosis.
-
Gentle Cell Handling: Ensure gentle handling of cells during harvesting and staining, as mechanical stress can damage cell membranes and lead to false-positive PI staining.[2]
Question: My Western blot results for cleaved caspase-3 are inconsistent across experiments. What could be causing this variability?
Answer:
Inconsistent Western blot results can be frustrating. Here are some potential causes and solutions:
-
Timing of Harvest: The activation of caspases is a transient event. You might be harvesting your cells before or after the peak of caspase-3 cleavage. A detailed time-course experiment is essential to identify the optimal harvest time. The timing of apoptotic events can vary significantly between different cell lines and with different treatments.[3]
-
Protein Extraction and Handling: Ensure consistent and efficient protein extraction by using appropriate lysis buffers with protease inhibitors. Avoid repeated freeze-thaw cycles of your lysates.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across your gel. This is crucial for accurate quantification of cleaved caspase-3 levels.[4]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and exposure time for this compound?
A1: Based on published data, a starting concentration of 10 µM this compound with an initial exposure time of 16-24 hours is a reasonable starting point for cell lines like HL-60 and U937.[5][6] However, it is critical to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q2: How does this compound induce apoptosis?
A2: this compound has been shown to induce apoptosis by stimulating the generation of reactive oxygen species (ROS). This leads to the activation of the DNA damage response, which can trigger the intrinsic apoptotic pathway.[7][8]
Q3: Which assays are recommended to confirm apoptosis induction by this compound?
A3: A multi-assay approach is recommended for robust confirmation of apoptosis:
-
Cell Viability Assay (e.g., MTT or MTS): To determine the cytotoxic effect of this compound and calculate the IC50 value.[7][9][10][11]
-
Annexin V/PI Staining by Flow Cytometry: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12][13][14]
-
Western Blot Analysis: To detect the cleavage of key apoptotic proteins such as caspase-3 and PARP.[4]
Q4: Can I use this compound in combination with other drugs?
A4: Combining this compound with other therapeutic agents is a potential strategy, but this requires careful investigation. The interactions could be synergistic, additive, or antagonistic. A thorough in-vitro analysis is necessary to determine the effects of any drug combination.
Data Presentation
To effectively determine the optimal exposure time, a time-course experiment is essential. The following table illustrates a sample data set from a hypothetical experiment measuring apoptosis in a cancer cell line treated with 10 µM this compound.
| Exposure Time (Hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Cleaved Caspase-3 Level (Relative to Control) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 |
| 6 | 8.5 ± 1.2 | 2.3 ± 0.6 | 2.5 |
| 12 | 25.4 ± 2.1 | 5.8 ± 1.0 | 5.8 |
| 24 | 45.2 ± 3.5 | 15.7 ± 2.2 | 3.2 |
| 48 | 20.1 ± 2.8 | 55.3 ± 4.1 | 1.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10][11]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired exposure times (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This protocol distinguishes between different stages of cell death.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for various time points. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[1]
Western Blot for Cleaved Caspase-3
This protocol detects the activation of a key executioner caspase.
-
Protein Extraction: After treatment with this compound, harvest the cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for optimizing this compound exposure time.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for low apoptosis induction.
References
- 1. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time course analysis of apoptotic cell death during expression of hybrid lethality in hybrid tobacco cells (Nicotiana suaveolens x N. tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Time course of apoptotic cell death after experimental neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Norchelerythrine and Other DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Norchelerythrine, a natural compound with noted anti-leukemic properties, and two widely used chemotherapeutic DNA damaging agents: doxorubicin and etoposide. This objective comparison, supported by experimental data, aims to elucidate the mechanisms of action and cytotoxic profiles of these compounds to inform future research and drug development.
Introduction to DNA Damaging Agents
DNA damaging agents are a cornerstone of cancer therapy, functioning by inducing cytotoxic DNA lesions that overwhelm a cancer cell's repair capacity, ultimately leading to cell death. Their mechanisms of action are diverse, ranging from intercalation into the DNA helix and inhibition of essential enzymes like topoisomerase, to the generation of reactive oxygen species (ROS) that directly damage DNA.
-
This compound , an alkaloid isolated from Corydalis incisa, has been shown to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells by activating the DNA damage response.[1] Its mechanism is linked to the generation of ROS, which leads to DNA damage.[1]
-
Doxorubicin , an anthracycline antibiotic, is a well-established chemotherapeutic agent. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs).[2] Doxorubicin is also known to generate ROS, contributing to its cytotoxic effects.
-
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a topoisomerase II inhibitor. It stabilizes the covalent intermediate between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and resulting in DSBs.[3]
Comparative Data Presentation
The following tables summarize key quantitative data for this compound, Doxorubicin, and Etoposide, focusing on their cytotoxic and DNA-damaging effects in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | NB4 | Acute Promyelocytic Leukemia | 0.53 | [4] |
| MKN-45 | Gastric Cancer | 1.53 | [4] | |
| Doxorubicin | A549 | Lung Cancer | > 20 | [5] |
| BFTC-905 | Bladder Cancer | 2.3 | [5] | |
| HeLa | Cervical Cancer | 2.9 | [5] | |
| HepG2 | Liver Cancer | 12.2 | [5] | |
| MCF-7 | Breast Cancer | 2.5 | [5] | |
| M21 | Skin Melanoma | 2.8 | [5] | |
| TCCSUP | Bladder Cancer | 12.6 | [5] | |
| UMUC-3 | Bladder Cancer | 5.1 | [5] | |
| AMJ13 | Breast Cancer | 223.6 (as µg/ml) | [6] | |
| HepG2 | Liver Cancer | 1.3 | [5] | |
| Huh7 | Liver Cancer | 5.2 | [5] | |
| SNU449 | Liver Cancer | >10 | [7] | |
| NCI-H1299 | Non-small Cell Lung Cancer | Significantly higher than other lung lines | [8] | |
| Etoposide | A549 | Lung Cancer | 139.54 | [3] |
| BGC-823 | Gastric Cancer | 43.74 | [3] | |
| HeLa | Cervical Cancer | 209.90 | [3] | |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | [3] | |
| HepG2 | Liver Cancer | 30.16 | [3] | |
| A549 (72h) | Lung Cancer | 3.49 | [9] | |
| BEAS-2B (normal lung, 72h) | Normal Lung | 2.10 | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Signaling Pathways of DNA Damage Response
Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis. Key players in this pathway include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors Chk1, Chk2, and the tumor suppressor p53.
This compound-Induced DNA Damage Pathway
This compound induces DNA damage primarily through the generation of reactive oxygen species (ROS). This oxidative stress leads to the formation of DNA lesions, which in turn activate the DDR pathway.
Figure 1. Proposed signaling pathway for this compound-induced DNA damage response.
Doxorubicin and Etoposide DNA Damage Pathways
Doxorubicin and etoposide, as topoisomerase II inhibitors, directly induce DNA double-strand breaks (DSBs). These DSBs are recognized by the MRN complex (Mre11-Rad50-Nbs1), which recruits and activates ATM. Activated ATM then phosphorylates a cascade of downstream targets, including Chk2 and p53, to initiate cell cycle arrest and apoptosis.[2][10][11] Doxorubicin also activates the ATR-Chk1 pathway.[12]
Experimental Workflows
The following diagram illustrates a general workflow for the comparative analysis of DNA damaging agents.
Figure 2. General experimental workflow for comparing DNA damaging agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the DNA damaging agent for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When subjected to electrophoresis, DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.
-
Immerse the slides in lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.[13]
-
Place the slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and leave for 20 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V for 20-30 minutes.
-
Neutralize the slides with 0.4 M Tris-HCl (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.[13]
γH2AX Immunofluorescence Assay
Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence staining for γH2AX allows for the visualization and quantification of these DNA damage foci.
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with the DNA damaging agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody) overnight at 4°C.[14]
-
Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[14]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell using image analysis software.[8]
Conclusion
This compound presents a distinct mechanism of DNA damage induction through ROS generation, in contrast to the direct topoisomerase II inhibition by doxorubicin and etoposide. The compiled data indicates that this compound exhibits potent cytotoxic effects, particularly in leukemia cell lines. Further direct comparative studies are warranted to fully elucidate its relative efficacy and potential as a therapeutic agent. The provided protocols and workflow offer a framework for such investigations, enabling a standardized comparison of these and other DNA damaging agents. This comprehensive analysis underscores the importance of understanding the specific molecular pathways activated by different DNA damaging agents to develop more effective and targeted cancer therapies.
References
- 1. Novel insights into bulky DNA damage formation and nucleotide excision repair from high-resolution genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 4. ATR dependent activation of Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crpr-su.se [crpr-su.se]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Caspase-dependent and -independent suppression of apoptosis by monoHER in Doxorubicin treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Immunofluorescence Staining of γH2AX [bio-protocol.org]
Norchelerythrine: A Potential New Avenue in AML Therapy Compared to Standard Chemotherapy
For Immediate Release
In the landscape of Acute Myeloid Leukemia (AML) treatment, a compelling new natural compound, Norchelerythrine, has emerged from preclinical studies, demonstrating significant anti-leukemic activity. This guide provides a detailed comparison of this compound's efficacy against the current standard-of-care chemotherapy for AML, the "7+3" regimen of Cytarabine and Daunorubicin, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals actively seeking innovative therapeutic strategies for AML.
Quantitative Efficacy Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Cytarabine, and Daunorubicin in various AML cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HL-60 | ~5 µM (estimated) | [1][2] |
| U937 | ~5 µM (estimated) | [1][2] | |
| THP-1 | Data not available | ||
| Cytarabine | HL-60 | 0.08 - 6 | [3] |
| U937 | 0.1 - 2 | [3] | |
| THP-1 | 1.9 - 25 µg/mL | [3][4] | |
| Daunorubicin | HL-60 | 0.01 - 0.4 | [3] |
| U937 | 0.02 - 1.31 | [3] | |
| THP-1 | 0.22 - 16.2 | [4] |
Note: The IC50 values for this compound are estimated based on graphical data from the primary research paper, as explicit numerical values were not provided in the available text. The IC50 values for Cytarabine and Daunorubicin are presented as a range from multiple studies, reflecting experimental variability.
Mechanism of Action: A Tale of Two Strategies
Standard AML chemotherapy primarily relies on cytotoxicity. Cytarabine, a pyrimidine analog, integrates into DNA, leading to the termination of DNA chain elongation and inducing cell death. Daunorubicin, an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which cause DNA damage and apoptosis.
In contrast, this compound exhibits a multi-faceted mechanism of action that not only induces apoptosis but also promotes the differentiation of leukemic cells.[1][5][6] This dual activity is a significant departure from the purely cytotoxic approach of conventional chemotherapy.
This compound's Signaling Pathway
This compound's anti-leukemic effects are initiated by the generation of reactive oxygen species (ROS).[1] This increase in ROS leads to DNA damage, triggering a DNA damage response (DDR) signaling cascade. A key player in this pathway is the upregulation of p21cip1, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest and apoptosis.[1][5][6] Furthermore, this pathway also promotes the differentiation of myeloid progenitor cells, a therapeutic strategy aimed at overcoming the differentiation blockade characteristic of AML.[1][5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTS Assay)
This protocol is based on the methodology described for assessing the effect of this compound on AML cell viability.[1][2]
-
Cell Seeding: AML cell lines (HL-60, U937) are seeded in 96-well plates at a specified density (e.g., 1 x 10^4 cells/well).
-
Compound Treatment: Cells are treated with various concentrations of this compound, Cytarabine, or Daunorubicin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis
This protocol outlines the steps for analyzing the cell cycle distribution of AML cells after treatment.
-
Cell Treatment: AML cells are treated with the test compound for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: AML cells are treated with the test compound.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: Cells are categorized into four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion and Future Directions
Further research is warranted to:
-
Determine the precise IC50 values of this compound in a broader panel of AML cell lines and patient-derived samples.
-
Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of AML.
-
Investigate the potential for synergistic effects when this compound is combined with standard chemotherapy drugs or other targeted agents.
The exploration of natural compounds like this compound opens up new avenues for the development of more effective and less toxic treatments for AML, a disease with a pressing need for therapeutic innovation.
References
- 1. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell differentiation and apoptosis of monocytic and promyelocytic leukemia cells (U-937 and HL-60) by tryptanthrin, an active ingredient of Polygonum tinctorium Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Spectrum of Norchelerythrine and Other Prominent Alkaloids
In the landscape of antimicrobial research, natural alkaloids have emerged as a promising source of novel therapeutic agents. This guide provides a detailed comparison of the antibacterial spectrum of Norchelerythrine, a benzophenanthridine alkaloid, with three other well-researched alkaloids: Berberine, Sanguinarine, and Palmatine. The comparative analysis is supported by experimental data on their minimum inhibitory concentrations (MIC) against a panel of clinically relevant bacteria, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of these alkaloids is predominantly evaluated by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The data, collated from multiple peer-reviewed studies, is presented in Table 1. It is important to note that specific MIC values for this compound are limited in publicly available literature; therefore, data for the structurally analogous and closely related alkaloid, Chelerythrine, is included as a surrogate to provide a reasonable comparative perspective.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Alkaloids against Various Bacterial Strains
| Bacterial Strain | Class | This compound/Chelerythrine (µg/mL) | Berberine (µg/mL) | Sanguinarine (µg/mL) | Palmatine (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.156 - 1.50[1][2][3] | 16 - 512[4] | 1.56 - 6.25[5] | >512[6] |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 0.156[1][7] | 64 - 256 | 3.12 - 6.25[5] | - |
| Bacillus subtilis | Gram-positive | 1.50[2][3] | 16 - 64 | 1.50 | 128 - 256 |
| Streptococcus agalactiae | Gram-positive | 256[8][9] | 78[10] | - | - |
| Escherichia coli | Gram-negative | >50[2][3] | >512 | >256[11] | >512[6] |
| Pseudomonas aeruginosa | Gram-negative | >50 | >512 | >256 | - |
The compiled data indicates that this compound/Chelerythrine and Sanguinarine exhibit potent antibacterial activity, particularly against Gram-positive bacteria, with significantly lower MIC values compared to Berberine and Palmatine. All four alkaloids demonstrate considerably weaker activity against Gram-negative bacteria, a common characteristic attributed to the protective outer membrane of these bacteria.
Experimental Protocols
The MIC values presented were determined using standardized broth microdilution methods, a cornerstone of antimicrobial susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing a series of twofold dilutions of the test alkaloid in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium (typically around 5 x 10^5 colony-forming units/mL). The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is visually determined as the lowest concentration of the alkaloid that completely inhibits bacterial growth. Positive (bacteria and medium, no alkaloid) and negative (medium only) controls are included to ensure the validity of the results.[12][13]
Visualizing the Experimental and Mechanistic Landscape
To further elucidate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Standard workflow for the determination and comparison of the antibacterial spectrum of alkaloids.
The antibacterial mechanisms of these alkaloids, particularly the benzophenanthridines, often involve the disruption of the bacterial cell envelope. The following diagram illustrates a generalized proposed mechanism of action.
References
- 1. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]
- 3. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]
- 9. Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity and mechanism of berberine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Norchelerythrine-Induced Apoptosis in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental findings and methodologies for replicating the pro-apoptotic effects of Norchelerythrine in acute myeloid leukemia (AML) cells, based on published research. This compound, a natural alkaloid isolated from Corydalis incisa, has been identified as a potent inducer of differentiation, cell cycle arrest, and apoptosis in AML cell lines.[1][2][3][4] This document outlines the key quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate the replication and further investigation of these findings.
Quantitative Data Summary
Published studies demonstrate that this compound significantly reduces the viability of AML cells. While specific IC50 values have not been detailed in the primary literature, a key study utilized a concentration of 10 µM to achieve significant anti-leukemic effects.[1][5]
| Cell Line | Treatment Concentration | Duration | Assay | Observed Effect | Reference |
| HL-60 | 10 µM | Not specified | MTS Assay | Significantly decreased cell viability | [1][5] |
| U937 | 10 µM | Not specified | MTS Assay | Significantly decreased cell viability | [1][5] |
| THP-1 | Not specified | Not specified | Not specified | Induced cell apoptosis and cell cycle arrest | [2][3][4] |
| Primary AML Patient Cells | 10 µM | 16 hours | Cell Viability Assay | Decreased number of viable cells | [1][5] |
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates apoptosis in AML cells through a mechanism involving the generation of reactive oxygen species (ROS).[1][2][3][4] The subsequent increase in intracellular ROS leads to the activation of the DNA damage response pathway. A key downstream effect of this signaling cascade is the upregulation of p21cip1, a cyclin-dependent kinase inhibitor known to play a crucial role in cell cycle arrest and apoptosis.[1][2][3][4]
Experimental Protocols
To aid in the replication of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability and Proliferation Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (HL-60, U937, etc.)
-
96-well cell culture plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., a dose range including 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
AML cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with this compound (e.g., 10 µM) and controls for the desired duration.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for p21cip1 Expression
This protocol details the detection of p21cip1 protein levels to confirm its upregulation following this compound treatment.
Materials:
-
AML cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p21cip1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat AML cells with this compound, harvest, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p21cip1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
References
- 1. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
